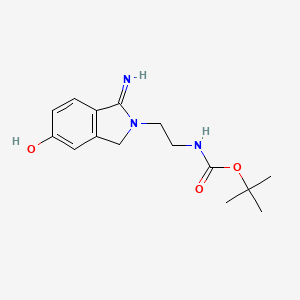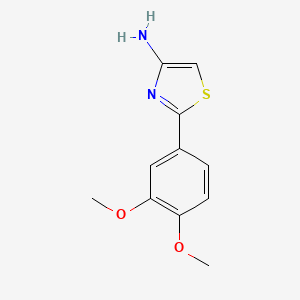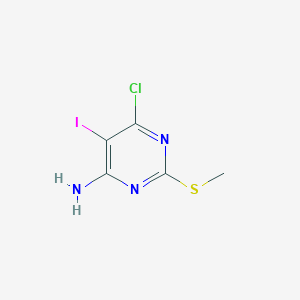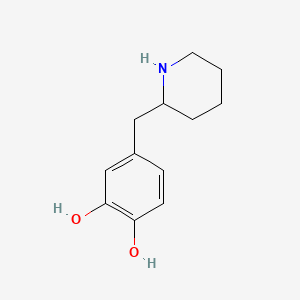
4-(Piperidin-2-ylmethyl)benzene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a piperidine moiety and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide derivative of benzene-1,2-diol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
化学反应分析
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dehydroxylated derivatives and modified piperidine rings.
Substitution: Halogenated benzene derivatives and other functionalized aromatic compounds.
科学研究应用
4-(Piperidin-2-ylmethyl)benzene-1,2-diol has several applications in scientific research:
作用机制
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, altering their function or activity. The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the piperidine moiety.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of the piperidine moiety.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is unique due to the presence of both the piperidine ring and the hydroxyl groups on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
4-(piperidin-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10/h4-5,8,10,13-15H,1-3,6-7H2 |
InChI 键 |
AUYONLNUNWGRLG-UHFFFAOYSA-N |
规范 SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)




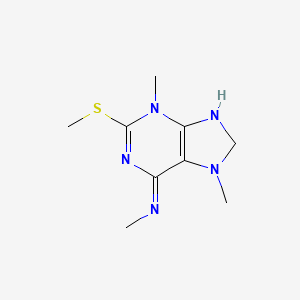
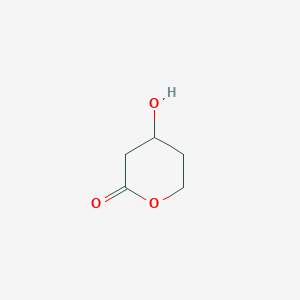
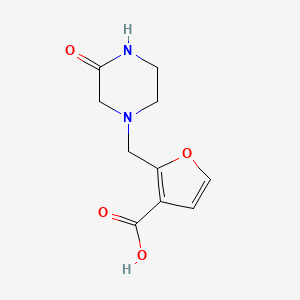
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)
